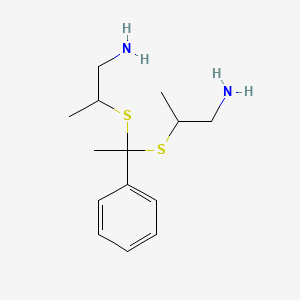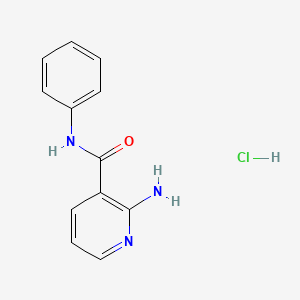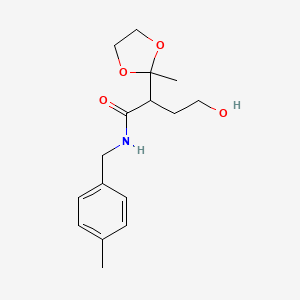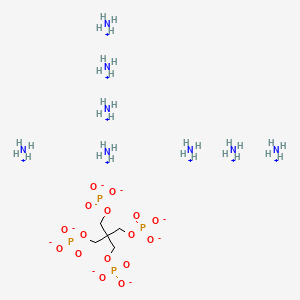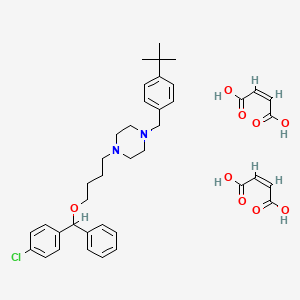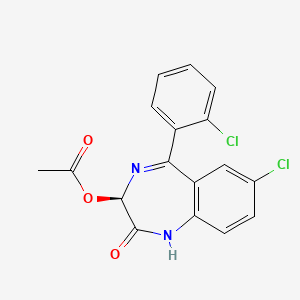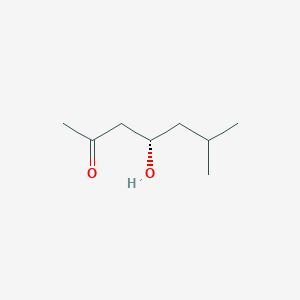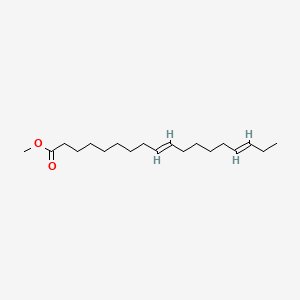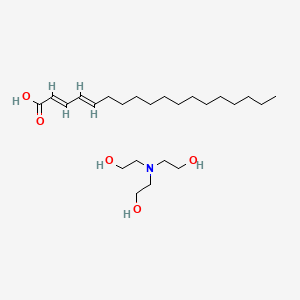
Octadecadienoic acid, triethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecadienoic acid, triethanolamine salt is a compound formed by the reaction of octadecadienoic acid with triethanolamine. Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. Triethanolamine is an organic compound that functions as both a tertiary amine and a triol. The combination of these two compounds results in a salt that has various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of octadecadienoic acid, triethanolamine salt typically involves the neutralization of octadecadienoic acid with triethanolamine. The reaction is carried out in a solvent such as ethanol or water, and the mixture is stirred at a controlled temperature until the reaction is complete. The resulting product is then purified through processes such as filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octadecadienoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The triethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Aplicaciones Científicas De Investigación
Octadecadienoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound is used in the production of cosmetics, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of octadecadienoic acid, triethanolamine salt involves its interaction with cell membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a signaling molecule, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar chemical properties.
Triethanolamine: An organic compound used in various industrial and pharmaceutical applications.
Trolamine Salicylate: A salt formed between triethanolamine and salicylic acid, used as a topical analgesic.
Uniqueness
Octadecadienoic acid, triethanolamine salt is unique due to its combined properties of both linoleic acid and triethanolamine. This combination allows it to function as both a surfactant and a bioactive molecule, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
68938-98-7 |
|---|---|
Fórmula molecular |
C24H47NO5 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h14-17H,2-13H2,1H3,(H,19,20);8-10H,1-6H2/b15-14+,17-16+; |
Clave InChI |
FWQVMDXVPYRCCJ-OHAASFOQSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


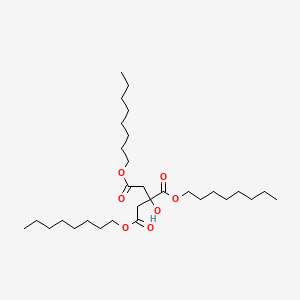
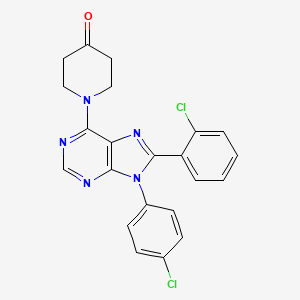
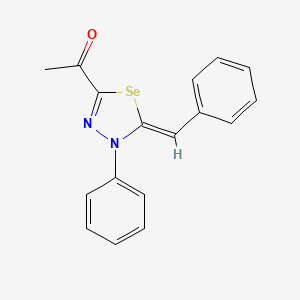
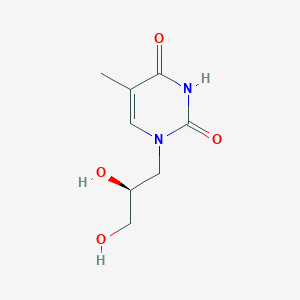
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
